5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)9-8(10(17)18)5-15-16-9/h1-5H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWZHWWJQMJYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187900 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618383-45-2 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618383-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethyl vs.
- Positional Isomerism : Para-substituted trifluoromethyl (target compound) vs. meta-substituted () alters molecular symmetry and dipole moments, impacting crystal packing and intermolecular interactions .
- Fluorination Degree : Difluoromethyl () introduces fewer fluorine atoms than trifluoromethyl, balancing lipophilicity and metabolic stability .
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in antimicrobial and antimalarial research.
- Molecular Formula : C₁₂H₇F₃N₂O₂
- Molecular Weight : 256.18 g/mol
- CAS Number : 98534-85-1
- IUPAC Name : 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Synthesis
The synthesis of 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available pyrazole precursors. The introduction of the trifluoromethyl group is often achieved through electrophilic aromatic substitution or by using trifluoromethylating agents.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, exhibit notable antimicrobial properties.
- Mechanism of Action : These compounds have shown effectiveness against antibiotic-resistant strains of bacteria, particularly Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The presence of the trifluoromethyl group enhances the compound's ability to inhibit biofilm formation and eradicate preformed biofilms more effectively than traditional antibiotics like vancomycin .
Antimalarial Activity
In silico studies have indicated that pyrazole derivatives can inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, the causative agent of malaria. The inhibition rates observed with certain derivatives were comparable to known inhibitors, suggesting potential for further development as antimalarial agents .
Case Studies
- Antimicrobial Efficacy :
- Antimalarial Potential :
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid?
- Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted acetoacetate derivatives, phenylhydrazine, and DMF-DMA), followed by hydrolysis. For example, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes hydrolysis using lithium hydroxide in ethanol/water under reflux, followed by acidification with HCl to yield the carboxylic acid .
- Critical Parameters : Reaction temperature (reflux conditions), stoichiometry of LiOH (5–10 equivalents), and purification via recrystallization to ensure >95% purity .
Q. How can structural characterization of this compound be performed?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to determine bond lengths, angles, and packing motifs .
- Spectroscopy : FT-IR (to confirm carboxylic acid C=O stretch ~1700 cm⁻¹), NMR (¹H/¹³C for substituent analysis), and mass spectrometry (HRMS for molecular ion validation) .
Q. What solvents and storage conditions are recommended for this compound?
- Stability : Store in sealed containers under dry conditions at room temperature. Avoid prolonged exposure to light or moisture, as the trifluoromethyl group may hydrolyze under acidic/basic conditions .
- Solubility : Sparingly soluble in water; use DMSO or DMF for biological assays. For crystallography, dissolve in ethanol/acetone mixtures .
Advanced Research Questions
Q. How can computational methods resolve contradictions in tautomeric or conformational analysis?
- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model tautomers (e.g., pyrazole N–H vs. carboxylic acid protonation states). Compare theoretical IR/Raman spectra with experimental data to identify dominant forms .
- Case Study : In a related pyrazole-carboxylic acid derivative, DFT revealed a 1.5 kcal/mol energy difference favoring the N–H tautomer, validated by X-ray data .
Q. What strategies optimize bioactivity in pyrazole-carboxylic acid derivatives?
- Structure-Activity Relationship (SAR) :
- Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring to enhance binding to inflammatory targets (e.g., COX-2).
- Biological Assays : Test in vitro inhibition of enzymes (e.g., cyclooxygenase) using fluorescence-based assays. For example, a derivative with 4-Cl substitution showed IC₅₀ = 0.8 µM against COX-2 .
- Data Challenges : Address discrepancies between in vitro and in vivo efficacy by evaluating pharmacokinetics (e.g., plasma stability via LC-MS) .
Q. How to handle crystallographic disorder in the trifluoromethyl group?
- Refinement : Use SHELXL’s PART instruction to model disorder, applying geometric restraints (DFIX, SIMU) and anisotropic displacement parameters. For example, a 60:40 occupancy split resolved disorder in a related structure .
- Validation : Check R-factors (<0.05 for high-resolution data) and residual electron density maps to ensure model accuracy .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Process Chemistry : Replace LiOH with cheaper KOH for hydrolysis, but monitor side reactions (e.g., decarboxylation) via HPLC. Pilot-scale reactions (50 g) achieved 85% yield with <2% impurities .
- Contamination Risks : Trace metal analysis (ICP-MS) is critical if cesium carbonate is used in alkylation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
